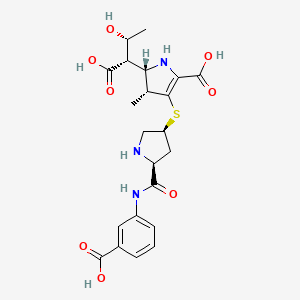

Ertapenem Ring Open Impurity

Description

Contextual Significance of Carbapenem (B1253116) Stability in Pharmaceutical Chemistry

Carbapenems are a class of β-lactam antibiotics prized for their broad spectrum of activity against a wide array of bacteria. researchgate.netmdpi.com However, their potent antibacterial action is intrinsically linked to the strained bicyclic 4:5 fused ring system, which includes the β-lactam ring. researchgate.net This structural feature, essential for its mechanism of action, also renders the molecule susceptible to chemical degradation. researchgate.netresearchgate.net The stability of carbapenems is a paramount concern in pharmaceutical chemistry, as degradation can lead to a loss of antibacterial efficacy. researchgate.net Early carbapenems, for instance, were vulnerable to hydrolysis by the renal enzyme dehydropeptidase-I (DHP-I), necessitating co-administration with DHP-I inhibitors. researchgate.netresearchgate.net Newer carbapenems like Ertapenem (B1671056) were specifically designed with a 1β-methyl group to provide stability against DHP-I hydrolysis. researchgate.netresearchgate.netoup.com Despite this advancement, they remain prone to degradation from factors such as temperature, humidity, light, and pH. researchgate.netresearchgate.net

Overview of Ertapenem's Susceptibility to Degradation

Ertapenem, while more stable than its predecessors, is not immune to degradation. researchgate.net The primary pathway of degradation for Ertapenem in aqueous solutions is the hydrolysis of the β-lactam ring. drugbank.comtandfonline.comdrugsporphyria.nettandfonline.com This reaction leads to the formation of an inactive, ring-opened hydrolysis product. drugbank.comtandfonline.comwikipedia.org The rate of this degradation is influenced by several factors. In dilute solutions, the formation of the ring-opened product follows pseudo-first-order kinetics. tandfonline.comtandfonline.com However, at higher concentrations (≥ 100 mg/mL), the degradation landscape becomes more complex, with the formation of various dimeric impurities becoming significant. tandfonline.com Stress conditions such as acidic, basic, and oxidative environments can also accelerate the degradation of Ertapenem. oup.comekb.eg

Academic Rationale for Comprehensive Impurity Profiling Studies

Comprehensive impurity profiling is a critical aspect of pharmaceutical development and quality control. For a drug like Ertapenem, which is inherently unstable, understanding the full spectrum of its degradation products is essential. oup.comnih.gov These studies allow for the identification and quantification of impurities, which is vital for ensuring the safety and efficacy of the final drug product. oup.com By subjecting the drug to forced degradation under various stress conditions (acid, base, oxidation, heat, light), researchers can elucidate the degradation pathways and identify potential impurities that may form during manufacturing, storage, or administration. oup.comekb.egresearchgate.net This knowledge is crucial for developing stable formulations and establishing appropriate storage conditions. google.com Furthermore, the development of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC), is a direct outcome of these profiling studies, enabling the routine monitoring of impurities in both the active pharmaceutical ingredient (API) and the formulated drug product. oup.comnih.govresearchgate.net

Classification and Chemical Nature of Ertapenem Degradation Products

The degradation of Ertapenem gives rise to a number of impurities with distinct chemical structures. These can be broadly categorized as follows:

Ring-Opened Hydrolysis Product: This is the major degradation product in dilute aqueous solutions and results from the cleavage of the β-lactam ring. tandfonline.comtandfonline.comoup.com This process renders the molecule inactive. drugbank.comwikipedia.org

Dimeric Impurities: At higher concentrations, Ertapenem can undergo bimolecular reactions to form various dimers and dehydrated dimers. tandfonline.comtandfonline.comoup.com These are significant impurities that need to be monitored and controlled.

Oxidation Products: Forced degradation studies under oxidative conditions have shown the formation of unique degradation impurities not typically observed in other stress conditions. unipv.it

Ethanolysis Products: If ethanol (B145695) is present as a residual solvent from the manufacturing process, it can react with Ertapenem to form ethanolysis products. oup.com

The Ertapenem Ring Open Impurity, specifically, is a key marker of degradation. Its chemical name is (2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid. clearsynth.com

Table 1: Key Ertapenem Degradation Products

| Impurity Category | Description | Formation Conditions |

|---|---|---|

| Ring-Opened Hydrolysis Product | Major degradant resulting from the cleavage of the β-lactam ring. tandfonline.comtandfonline.comoup.com | Predominantly in dilute aqueous solutions, accelerated by acidic or basic conditions. tandfonline.comekb.eg |

| Dimeric Impurities | Formed through bimolecular reactions of Ertapenem. tandfonline.comoup.com | Occur at high Ertapenem concentrations (≥ 100 mg/mL). tandfonline.com |

| Oxidation Products | Result from exposure to oxidative stress. unipv.it | Presence of oxidizing agents. oup.comunipv.it |

| Ethanolysis Products | Formed by the reaction of Ertapenem with residual ethanol. oup.com | Presence of ethanol from the manufacturing process. oup.com |

Table 2: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid clearsynth.com |

| CAS Number | 357154-27-9 clearsynth.com |

| Chemical Formula | C22H27N3O8S |

| Molecular Weight | 493.53 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O8S/c1-9-16(15(10(2)26)21(30)31)25-17(22(32)33)18(9)34-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)20(28)29/h3-6,9-10,13-16,23,25-26H,7-8H2,1-2H3,(H,24,27)(H,28,29)(H,30,31)(H,32,33)/t9-,10-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDXYCKWMWUYCV-ANEDZVCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=C1SC2CC(NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)C(C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](NC(=C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357154-27-9 | |

| Record name | Ertapenem, (beta-lactam ring-opened)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357154279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERTAPENEM, (BETA-LACTAM RING-OPENED)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP440V6LGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Ertapenem Ring Open Impurity Formation

Elucidation of Hydrolytic Pathways Leading to β-Lactam Ring Opening

The hydrolysis of the β-lactam ring in ertapenem (B1671056) is a significant degradation pathway that can be influenced by pH, temperature, and buffer species. researchgate.netunipv.it This process involves the cleavage of the amide bond within the four-membered ring, rendering the molecule inactive. drugbank.commerck.ca The kinetics and mechanisms of this hydrolytic degradation can be categorized into acid-catalyzed, base-catalyzed, and spontaneous hydrolysis under neutral conditions.

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

Under acidic conditions (pH below 5.0), the degradation of ertapenem is predominantly catalyzed by hydrogen ions. researchgate.netresearchgate.net The proposed mechanism involves the protonation of the β-lactam nitrogen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. smolecule.com This leads to the opening of the β-lactam ring. unipv.itresearchgate.net

Kinetic studies have demonstrated that the acid-catalyzed hydrolysis of ertapenem follows pseudo-first-order kinetics. ekb.eg The rate of degradation increases as the pH decreases. For instance, in one study, ertapenem in a solution with 0.1 N HCl for 5 minutes showed an increase in the ring-opened impurity from an initial 0.6% to a significantly higher level. unipv.it Another study calculated the activation energy for the degradation of ertapenem in hydrochloric acid (pH 1.20) to be 62.7 kJmol-1. researchgate.net

Table 1: Kinetic Parameters for Acid-Catalyzed Degradation of Ertapenem ekb.eg

| Parameter | Value | Conditions |

| Reaction Order | Pseudo-first order | 100.00 µg/mL Ertapenem in 2N HCl at 65 ºC |

| Rate Constant (k) | Varies with time | - |

| Half-life (t1/2) | Varies with time | - |

Note: The degradation rate under acidic conditions is significant, with complete degradation observed over longer periods. The table reflects the pseudo-first-order nature of the reaction.

Base-Catalyzed Hydrolysis Mechanisms and Kinetics

In alkaline solutions (pH above 7.5), the hydrolysis of ertapenem is catalyzed by hydroxide (B78521) ions. researchgate.netresearchgate.net The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β-lactam ring. smolecule.com This is a more potent mechanism than acid catalysis, leading to rapid degradation. ekb.eg Treatment of an aqueous ertapenem solution with 0.1 N NaOH for just 2 minutes resulted in the ring-opened impurity level increasing from 0.6% to 25.0%. unipv.it

Similar to acid-catalyzed hydrolysis, the base-catalyzed reaction also follows pseudo-first-order kinetics. ekb.eg The rate of degradation is directly proportional to the hydroxide ion concentration. Studies have shown that the degradation rate under basic conditions is faster than under acidic conditions. ekb.eg

Table 2: Kinetic Parameters for Base-Catalyzed Degradation of Ertapenem ekb.eg

| Parameter | Value | Conditions |

| Reaction Order | Pseudo-first order | 100.00 µg/mL Ertapenem in 0.5 M NaOH at 65 ºC |

| Rate Constant (k) | Varies with time | - |

| Half-life (t1/2) | Varies with time | - |

Note: The degradation under basic conditions is considerably faster than in acidic media.

Spontaneous Hydrolysis under Neutral Conditions

Ertapenem exhibits maximum stability in the pH range of 5.0 to 7.5. researchgate.netresearchgate.net Within this range, spontaneous hydrolysis, where water acts as the nucleophile without catalysis by hydrogen or hydroxide ions, becomes a significant pathway for ring opening. researchgate.netresearchgate.net This reaction involves the spontaneous attack of a water molecule on the β-lactam carbonyl group. researchgate.net

The rate of spontaneous hydrolysis is pH-independent within this stability range. researchgate.netresearchgate.net While slower than acid or base-catalyzed hydrolysis, it is a key factor in the degradation of ertapenem during storage and administration, especially in unbuffered solutions. researchgate.net Buffer species, such as acetate (B1210297) and phosphate (B84403), can also catalyze the degradation of ertapenem even in this near-neutral pH range. researchgate.net

Non-Hydrolytic Degradation Pathways Contributing to Ring Opening

Oxidative Stress-Induced Ring Opening

Exposure of ertapenem to oxidative conditions can lead to the formation of various degradation products, including the ring-opened impurity. unipv.itoup.com Oxidizing agents, such as hydrogen peroxide, can initiate complex degradation pathways. unipv.it In one study, treating an aqueous solution of ertapenem with 30% hydrogen peroxide resulted in the formation of the ring-opened impurity, among other degradants. unipv.it The area percentage of the ring-opened hydrolysis product increased from 0.8% to 3.7% under oxidative stress. oup.com The drug was found to be completely degraded after just 5 minutes of exposure to hydrogen peroxide in another study, precluding kinetic parameter calculation. ekb.eg

Thermal Degradation Profiles and Impurity Generation

Elevated temperatures significantly accelerate the degradation of ertapenem, leading to the formation of the ring-opened impurity and other degradation products like dimers. unipv.itnih.gov The degradation appears to follow first-order kinetics, with the rate being highly sensitive to temperature changes. nih.gov For instance, the half-life of ertapenem at 80°C was found to be 1.9 hours. nih.gov Stability studies have shown that ertapenem is unstable at both +5°C and +25°C, with degradation being more severe at the higher temperature. unipv.it The presence of moisture further exacerbates thermal degradation. unipv.it Reconstituted solutions of ertapenem lose 10% of their initial concentration in 2.5 days at 4°C, while the same loss occurs within 6.75 hours at room temperature (23°C). nih.gov

Table 3: Impact of Temperature on Ertapenem Stability nih.gov

| Temperature | Time to 10% Degradation |

| 4°C | 2.5 days |

| 23°C | 6.75 hours |

Photolytic Degradation Pathways Leading to Ring Opening

The role of light in the degradation of Ertapenem, specifically in causing the opening of the β-lactam ring, has been a subject of investigation. However, studies suggest that photolytic degradation is not a primary pathway for the formation of the ring-opened impurity. Research involving stress testing of Ertapenem under UV and visible light has shown that the drug is relatively stable. ekb.egcbg-meb.nl

In one study, Ertapenem was exposed to UV/white light at 25°C for six hours. While total impurities showed a slight increase, the concentration of the ring-opened degradant remained unchanged compared to a control sample kept in the dark, indicating that light exposure did not significantly contribute to its formation under these conditions. oup.com Further studies corroborate this, finding that no significant degradation or additional product peaks were observed in chromatograms after photolytic stress. ekb.eg While all β-lactam antibiotics are susceptible to some degradation, the evidence indicates that hydrolytic and thermal pathways are far more significant contributors to the formation of the Ertapenem Ring Open Impurity than photolysis. ekb.egoup.com

Influence of Environmental and Process Parameters on Impurity Formation Kinetics

The formation of the this compound is highly dependent on environmental and process parameters. The kinetics of this degradation reaction are significantly influenced by pH, temperature, and the presence of certain chemical species in solution.

pH-Rate Profile Analysis of Ertapenem Degradation

The degradation of Ertapenem via hydrolysis of its β-lactam ring is subject to specific acid-base catalysis, resulting in a characteristic U-shaped pH-rate profile. smolecule.com The stability of Ertapenem is optimal in a narrow pH range, with the rate of degradation increasing significantly in both acidic and alkaline conditions. smolecule.comresearchgate.net

Acid Catalysis: Below pH 5.0, the degradation is predominantly catalyzed by hydrogen ions. smolecule.comresearchgate.net The proposed mechanism involves the protonation of the β-lactam nitrogen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and subsequent ring opening. smolecule.com

Base Catalysis: Above pH 7.5, the degradation is accelerated by hydroxide ions. smolecule.comresearchgate.net This occurs through the direct nucleophilic attack of a hydroxide ion on the β-lactam carbonyl carbon, leading to rapid hydrolysis and formation of the ring-opened carboxylate. smolecule.com This pathway is a common method for the deliberate synthesis of the ring-opened impurity for use as a reference standard. unipv.it

Region of Maximum Stability: Ertapenem exhibits its greatest stability in the pH range of approximately 6.0 to 7.5. smolecule.comresearchgate.net Within this window, the rates of both acid and base catalysis are at their minimum. One study identified the point of minimum degradation (maximum stability) to be at a pH of 6.4. researchgate.net

| pH Range | Predominant Mechanism | Relative Degradation Rate |

| < 5.0 | Specific Acid Catalysis | High |

| 5.0 - 7.5 | Spontaneous Hydrolysis / Minimal Catalysis | Low (Maximum Stability) |

| > 7.5 | Specific Base Catalysis | High |

This table summarizes the pH-dependent degradation behavior of Ertapenem, leading to the formation of the ring-opened impurity.

Temperature Effects on Degradation Kinetics

Temperature is a critical factor that profoundly affects the rate of Ertapenem degradation. The relationship follows the principles of chemical kinetics, where an increase in temperature leads to a significant increase in the degradation rate constant. This is due to the higher kinetic energy of molecules, resulting in more frequent and energetic collisions that can overcome the activation energy barrier for the hydrolysis of the β-lactam ring.

Studies have quantified this effect, showing that the degradation rate can increase more than seven-fold when the temperature is raised from 20°C to 40°C. smolecule.com Another accelerated degradation study conducted at 80°C observed a rapid, first-order degradation with a half-life of just 1.9 hours. nih.gov The activation energy (Ea) for the degradation process provides a measure of this temperature sensitivity. For the degradation of Ertapenem in an acidic solution (pH 1.20), the apparent activation energy has been calculated to be 62.7 kJ/mol. researchgate.netresearchgate.netresearchgate.net In the solid state, activation energies have been determined to be approximately 9880 J/mol (9.88 kJ/mol) in dry air. smolecule.comresearchgate.net

| Condition | Parameter | Value | Reference |

| Aqueous Solution (20°C to 40°C) | Rate Increase | > 7-fold | smolecule.com |

| Aqueous Solution (80°C) | Half-life (t½) | 1.9 hours | nih.gov |

| Aqueous HCl (pH 1.20) | Activation Energy (Ea) | 62.7 kJ/mol | researchgate.netresearchgate.net |

| Solid State (Dry Air, 363-393 K) | Activation Energy (Ea) | ~9.88 kJ/mol | smolecule.comresearchgate.net |

This table presents key kinetic and thermodynamic parameters related to the thermal degradation of Ertapenem.

Computational Chemistry Approaches for Degradation Mechanism Prediction

Quantum Mechanical (QM) and Hybrid QM/MM Simulations of Reaction Intermediates

Computational chemistry provides powerful tools for elucidating the complex mechanisms of β-lactam ring opening at an atomic level. While much of the research has focused on enzyme-catalyzed hydrolysis (e.g., by β-lactamases), the insights gained are fundamental to understanding the intrinsic reactivity of the Ertapenem molecule and the structure of its degradation products. acs.orgnih.gov Methods such as Quantum Mechanics (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to model reaction intermediates and transition states that are often too transient to be observed experimentally. acs.orgnih.govresearchgate.net

QM/MM simulations have been instrumental in studying the interaction of Ertapenem and similar carbapenems with the active sites of metallo-β-lactamases. acs.orgnih.gov These studies model the electronic rearrangements that occur during the hydrolysis reaction. For the this compound itself, computational simulations have been used to determine the most stable tautomeric and protonation states after the ring has been cleaved. acs.orgnih.gov For instance, combined crystallographic and QM/MM studies of hydrolyzed Ertapenem bound to the L1 metallo-β-lactamase have shown that the product preferentially exists as a specific (2S)-imine tautomer, with the newly formed carboxylate group being deprotonated. acs.orgnih.gov The simulations also revealed that alternative enamine tautomers of the ring-opened product are significantly less stable. acs.orgnih.gov

These computational approaches allow researchers to:

By modeling these complex processes, computational chemistry serves as an essential partner to experimental work, helping to predict degradation pathways and understand the fundamental chemical properties of Ertapenem and its impurities.

Molecular Dynamics (MD) Simulations for Pathway Elucidation

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for elucidating the complex, dynamic mechanisms of chemical degradation at an atomic level. In the context of ertapenem, MD and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have been instrumental in detailing the formation pathway of its primary ring-opened impurity, particularly the β-lactone variant that arises from enzymatic degradation by class D β-lactamases like OXA-48. nih.govasm.org These simulations model the behavior of the ertapenem molecule within the enzyme's active site, providing insights that are not achievable through static experimental methods alone. ukri.org

The simulations typically begin by modeling the acyl-enzyme (AE) complex, which is the state where ertapenem's β-lactam ring has been opened and is covalently bonded to a key serine residue (e.g., Ser70) in the β-lactamase active site. asm.orgnih.gov From this starting point, MD trajectories can explore the subsequent conformational changes and chemical steps that lead to the final degradation products.

A critical finding from these simulations is the role of ertapenem's characteristic 1β-methyl group. MD studies have revealed that this methyl group introduces steric interactions that influence the conformational flexibility of the adjacent 6α-hydroxyethyl side chain. nih.govresearchgate.net This side chain is crucial because its hydroxyl group can participate in the degradation reaction. The steric hindrance from the 1β-methyl group destabilizes the conformation required for the standard hydrolytic pathway, where a water molecule attacks the acyl-enzyme ester bond to release the opened-ring acid. nih.govasm.org

By disfavoring the traditional hydrolysis pathway, the 1β-methyl group makes a competing intramolecular reaction pathway more favorable: β-lactone formation. nih.gov MD simulations show that the 6α-hydroxyethyl side chain can adopt multiple conformations, or rotamers. acs.orgchemrxiv.org In one such orientation, the side chain's hydroxyl group is positioned to act as an internal nucleophile, attacking the ester carbonyl of the acyl-enzyme intermediate. asm.orgacs.org This intramolecular cyclization, which is aided by proton transfer to a nearby lysine (B10760008) residue (e.g., Lys73), results in the formation of a stable, four-membered β-lactone ring, an isomeric form of the hydrolyzed, ring-opened impurity. nih.govasm.orgacs.org

Extensive multiscale simulations on class D β-lactamases (like OXA-48) with carbapenems have characterized the distinct conformational states of the 6α-hydroxyethyl group that determine the reaction's outcome. acs.org These findings elucidate why 1β-methyl-substituted carbapenems, including ertapenem, are uniquely susceptible to this β-lactone degradation route. asm.orgnih.gov

Table 1: Conformational States of the 6α-Hydroxyethyl Group in Carbapenem (B1253116) Acyl-Enzyme Complexes from MD Simulations

| Conformational Orientation | Defining Feature (Dihedral Angle) | Key Interactions | Favored Degradation Pathway | Simulation System Example |

| Orientation I | ~50° | The hydroxyl group forms a hydrogen bond with the deacylating water (DW) molecule. acs.orgchemrxiv.org | Deacylation (Hydrolysis). acs.orgresearchgate.net | OXA-48 : Meropenem |

| Orientation II | ~180° | The hydroxyl group interacts with the solvent; the methyl group is oriented toward active site residues (e.g., Leu158). acs.orgchemrxiv.org | Inactive/Unfavorable for deacylation. acs.org | OXA-48 : Meropenem |

| Orientation III | ~290° | The hydroxyl group donates a hydrogen bond directly to the carboxylated Lys73 residue. acs.org | β-Lactone Formation. acs.orgchemrxiv.org | OXA-48 : Meropenem |

| Alternate Conformation | Not defined by angle | The conformation is influenced by steric interaction with the 1β-methyl group, alternating between states. nih.govresearchgate.net | One conformation favors β-Lactone Formation. nih.govresearchgate.net | OXA-1 : Doripenem |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of Ertapenem Ring Open Impurity

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of unknown impurities. Its ability to provide a highly accurate mass measurement allows for the determination of the elemental composition of the analyte, offering the first piece of the structural puzzle. For the Ertapenem (B1671056) Ring Open Impurity, which is formed through the hydrolysis of the β-lactam ring, HRMS confirms the addition of a water molecule (H₂O) to the parent Ertapenem structure. oup.comnih.gov

The molecular formula of the Ertapenem Ring Open Impurity is C₂₂H₂₇N₃O₈S, with a corresponding monoisotopic mass of approximately 493.53. pharmaffiliates.com HRMS analysis provides an experimental mass value with low ppm (parts-per-million) error, confidently confirming this elemental formula and distinguishing it from other potential degradation products.

Tandem Mass Spectrometry (MS/MS and MSn) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS²) is crucial for deducing the molecular structure by breaking the molecule apart and analyzing the resulting fragments. In a typical experiment, the precursor ion of the impurity (e.g., the [M+H]⁺ ion at m/z 494.5) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide vital information about the connectivity of the molecule.

By analyzing the fragmentation pattern, researchers can pinpoint the exact location of the structural change. The opening of the β-lactam ring results in a specific set of fragments that differ predictably from the fragmentation pattern of the intact Ertapenem. For instance, cleavages adjacent to the newly formed carboxylic acid and secondary amine groups yield characteristic product ions that confirm the hydrolytic degradation pathway. This detailed fragmentation analysis is essential for distinguishing between various isomeric impurities and confirming the ring-opened structure. researchgate.netnih.gov

Integration of Mass Spectrometry with Chromatographic Separation (LC-MS/MS)

To analyze the this compound within a complex mixture containing the active pharmaceutical ingredient (API) and other related substances, its separation is first required. Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.gov

A reversed-phase HPLC method, often utilizing a C18 column, is developed to resolve Ertapenem from its ring-opened degradant and other impurities. researchgate.netwalshmedicalmedia.com The mobile phase typically consists of a buffered aqueous solution (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic modifier like acetonitrile (B52724), run in a gradient elution mode to achieve optimal separation. researchgate.netnih.gov The eluent from the HPLC column is directed into the mass spectrometer, allowing for the mass analysis of each separated component. This integration provides retention time and mass spectral data simultaneously, enabling positive identification and quantification of the impurity. nih.govwalshmedicalmedia.com

| Parameter | Typical Value/Condition | Source |

| Chromatography Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) | researchgate.net |

| Mobile Phase A | Ammonium Formate Buffer (pH 8.0) / Water / Acetonitrile | researchgate.net |

| Mobile Phase B | Acetonitrile or Methanol (B129727) mixture with buffer | researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govwalshmedicalmedia.com |

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion (Ertapenem) | m/z 476.2 [M+H]⁺ | nih.gov |

| Product Ions (Ertapenem) | m/z 346.0, 432.2 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers the definitive and unambiguous structural elucidation of a molecule in solution. unipv.it For the this compound, an authentic sample is typically isolated via preparative chromatography following forced degradation of the parent drug. unipv.it

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR provides fundamental structural information.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. In the case of the this compound, the most significant changes compared to the spectrum of Ertapenem are the chemical shifts of the protons on the carbons of the former β-lactam ring. unipv.it The disappearance of the characteristic signals for the intact lactam and the appearance of new signals consistent with the hydrolyzed structure provide conclusive proof of the ring opening. unipv.it

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum shows the signals for all non-equivalent carbons in the molecule. A key indicator of β-lactam ring hydrolysis is the upfield shift of the carbonyl carbon signal from that of a strained four-membered ring amide to a less-strained carboxylic acid or amide environment. This, along with other shifts in the carbon skeleton, confirms the proposed structure. researchgate.netfrontiersin.org

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between nuclei. ultrapureanalytics.com

| 2D NMR Experiment | Purpose in Structural Elucidation | Source(s) |

| COSY (Correlation Spectroscopy) | Identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out proton-proton spin systems within the molecule's fragments. | frontiersin.org |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for the unambiguous assignment of carbon resonances. | ultrapureanalytics.comfrontiersin.org |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the individual spin systems identified by COSY, piecing together the entire carbon skeleton. | ultrapureanalytics.comfrontiersin.org |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry of the molecule. nih.gov | ultrapureanalytics.comnih.gov |

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the precise connectivity and stereochemistry of the this compound.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Characterization

Vibrational and electronic spectroscopy provide complementary information about the functional groups present in the molecule.

Strategies for Isolation and Purification of this compound for Characterization

The accurate characterization of any pharmaceutical impurity is fundamentally reliant on obtaining a sample of sufficient purity and quantity. For the this compound, which results from the hydrolytic cleavage of the β-lactam ring, specific strategies are employed to isolate it from the parent drug and other related substances. unipv.itnih.gov The inherent instability of the ertapenem molecule means that this and other degradation products are often present in bulk drug batches and formulations. researchgate.net Isolation is a critical step for unequivocal structure elucidation and for the preparation of a reference standard for routine analytical testing. The primary methods utilized for this purpose are preparative chromatography and controlled degradation to selectively increase the concentration of the target impurity.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a cornerstone technique for the isolation and purification of individual components from complex mixtures and is widely applied in the pharmaceutical industry for impurity isolation. researchgate.netnih.gov The principle involves scaling up an analytical HPLC method to handle larger quantities of material, allowing for the collection of fractions containing the purified compound of interest.

Research on ertapenem and its degradation products has led to the development of robust preparative HPLC methods. nih.gov While many published methods focus on recovering the active pharmaceutical ingredient (API) from mother liquor or purifying dimeric impurities, the same principles and chromatographic systems are adapted for isolating the Ring Open Impurity. researchgate.netnih.gov The process involves injecting a solution containing an enriched concentration of the impurity onto a preparative column. The mobile phase composition is optimized to achieve maximum resolution between the ertapenem peak and the peak corresponding to the Ring Open Impurity. Fractions are collected as the impurity elutes from the column, and these fractions are then combined and processed (e.g., through lyophilization) to yield the isolated solid material. oup.com

Detailed research findings have established effective chromatographic conditions for the separation of ertapenem and its related substances, which are applicable to the isolation of the Ring Open Impurity.

| Parameter | Description |

| Stationary Phase | Reversed-phase columns are commonly employed, such as Kromasil C8 or Inertsil Phenyl, which provide suitable selectivity for the polar carbapenem (B1253116) and its more polar hydrolytic degradants. nih.govoup.comresearchgate.net |

| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., aqueous acetic acid or sodium phosphate (B84403) buffer) and an organic modifier like acetonitrile is typical. nih.govoup.com The pH of the mobile phase is a critical parameter, with separations often optimized at a specific pH, such as 8.0, to ensure good peak shape and resolution. researchgate.netresearchgate.net |

| Flow Rate | Flow rates are scaled according to the column dimensions. For lab-scale preparative work on analytical-sized columns (e.g., 25 cm x 0.46 cm), flow rates are typically around 1.0-1.5 mL/min. researchgate.netnih.gov |

| Detection | UV detection is standard, often at a wavelength around 305 nm, where the carbapenem nucleus absorbs. nih.gov This allows for the monitoring of the elution profile and the precise collection of the desired fraction. |

| Post-Processing | Once the fractions containing the purified Ring Open Impurity are collected, they are typically pooled and lyophilized (freeze-dried) to remove the mobile phase solvents and obtain the impurity as a stable sodium salt. oup.com |

Controlled Degradation for Impurity Enrichment

The this compound is a hydrolysis product, meaning it is formed by the chemical reaction of ertapenem with water, which cleaves the strained β-lactam ring. unipv.itekb.eg In finished drug products stored under recommended conditions, this impurity is present at very low levels. To obtain enough material for full structural characterization and for use as an analytical standard, a process of controlled or "forced" degradation is employed to intentionally generate the impurity in higher quantities. researchgate.netresearchgate.net

This strategy involves subjecting a solution of pure ertapenem to chemical or physical stress conditions that are known to promote the specific degradation pathway leading to the formation of the Ring Open Impurity. oup.com Studies have shown that the hydrolysis of the β-lactam ring is highly dependent on pH. ekb.eg Both acidic and basic conditions can accelerate the formation of the Ring Open Impurity. researchgate.net For instance, preparing a solution of ertapenem in diluted sodium hydroxide (B78521) effectively facilitates the ring-opening reaction. oup.com Similarly, acid stress tests also show a significant increase in the formation of this degradant. researchgate.net The resulting solution, now enriched with the target impurity, can then be subjected to preparative HPLC for isolation. unipv.it

The development of these selective degradation procedures is critical not only for facilitating the isolation of the impurity but also for gaining a deeper understanding of the degradation process itself. researchgate.net

| Stress Condition | Reagent / Method | Outcome | Reference |

| Base-Catalyzed Hydrolysis | Dissolving ertapenem in a diluted aqueous sodium hydroxide solution. | Promotes rapid cleavage of the β-lactam ring, making the Ring Open Impurity the predominant product. | oup.com |

| Acid-Catalyzed Hydrolysis | Exposing ertapenem to acidic buffer solutions (e.g., 0.1M MES buffer, pH 3.7). | Increases the level of the Ring Open Impurity significantly over time. | oup.comresearchgate.net |

| Thermal Stress in Solution | Incubating an aqueous solution of ertapenem at elevated temperatures (e.g., 80°C). | Accelerates the rate of hydrolysis and formation of degradation products, including the Ring Open Impurity. | nih.gov |

Development and Validation of Chromatographic Methods for Ertapenem Ring Open Impurity Quantification

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and versatility. researchgate.net The optimization of HPLC methods is crucial for achieving accurate and reliable quantification of the Ertapenem (B1671056) Ring Open Impurity.

The choice of the stationary phase is a critical first step in method development, as it dictates the selectivity of the separation. For the analysis of Ertapenem and its impurities, both Phenyl and C18 (octadecyl-silica) columns have been successfully employed. oup.comjst.org.in

Phenyl Columns: These columns offer unique selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings present in the analyte molecules. An Inertsil Phenyl column has been utilized effectively to resolve Ertapenem from its ring-opened hydrolysis product and other process-related impurities and degradation products. oup.comnih.gov This type of column is particularly advantageous when dealing with compounds containing aromatic moieties, enhancing separation from closely related substances.

The selection between Phenyl and C18 chemistries depends on the specific impurity profile of the Ertapenem sample. While C18 columns provide general-purpose hydrophobic retention, Phenyl columns can offer enhanced selectivity for aromatic compounds like the Ertapenem Ring Open Impurity.

The mobile phase composition, including the organic modifier, buffer type, and pH, plays a pivotal role in achieving optimal separation.

Organic Modifier: Acetonitrile (B52724) is a commonly used organic modifier in mobile phases for Ertapenem analysis. oup.comnih.govjaper.in Methanol (B129727) has also been utilized, sometimes in combination with acetonitrile. ekb.egresearchgate.net The choice and proportion of the organic modifier influence the elution strength and selectivity.

Buffer and pH: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like Ertapenem and its ring-opened impurity. Separation is highly dependent on the mobile phase pH, with an optimal separation often achieved at a pH of around 8. oup.comresearchgate.net Phosphate (B84403) buffers, such as sodium phosphate or potassium dihydrogen phosphate, are frequently used to maintain a stable pH. oup.comjst.org.inajptr.com Ammonium (B1175870) formate (B1220265) buffer has also been employed, particularly in methods coupled with mass spectrometry. researchgate.net

Gradient Elution: Gradient elution, where the mobile phase composition is changed during the run, is typically necessary to resolve all impurities from the main Ertapenem peak and from each other. oup.comnih.govresearchgate.net A typical gradient program involves starting with a low concentration of the organic modifier and gradually increasing it over the course of the analysis. This allows for the elution of a wide range of compounds with varying polarities within a reasonable timeframe. For example, a gradient might start with 2% acetonitrile and increase to 25% over several minutes. oup.com

Table 1: Example HPLC Gradient Elution Program

| Time (minutes) | % Mobile Phase A (Aqueous Buffer) | % Mobile Phase B (Acetonitrile) |

| 0 | 98 | 2 |

| 3 | 95 | 5 |

| 25 | 85 | 15 |

| 35 | 75 | 25 |

| 45 | 75 | 25 |

The choice of detector is crucial for achieving the required sensitivity and selectivity for impurity quantification.

UV Detection: Ultraviolet (UV) detection is the most common method for quantifying Ertapenem and its impurities. The detection wavelength is selected based on the UV absorbance spectrum of the compounds. Wavelengths in the range of 220 nm to 310 nm have been reported, with specific methods utilizing 220 nm, 230 nm, 295 nm, and 310 nm. oup.comjst.org.inajptr.comjaper.in

Diode Array Detection (DAD): A Diode Array Detector provides the advantage of acquiring the entire UV-visible spectrum for each peak. This is particularly useful for assessing peak purity and ensuring that no co-eluting impurities are present. oup.com By comparing the spectra across a peak, it can be confirmed that the peak corresponds to a single component.

Charged Aerosol Detection (CAD): While less common in the cited literature for this specific impurity, Charged Aerosol Detection is a universal detection method that can be beneficial when impurities lack a strong UV chromophore. It provides a response that is more uniform across different compounds compared to UV detection, which can be advantageous for quantifying impurities without the need for individual reference standards.

The combination of a selective column, an optimized mobile phase, and a sensitive detector is essential for developing a robust HPLC method for the quantification of the this compound.

Mobile Phase Composition and Gradient Elution Programming

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for significantly faster analyses and higher resolution compared to conventional HPLC. mdpi.com This technology can be particularly advantageous for impurity profiling, where the separation of closely related compounds is critical.

A UPLC-MS/MS method has been developed for the determination of Ertapenem in plasma and ascitic fluid. nih.gov This method employs a C18 reversed-phase Acquity® UPLC® BEH™ column (2.1 x 100 mm, 1.7 µm) with a gradient elution of water/acetonitrile containing 0.1% formic acid. nih.gov The use of UPLC technology allows for a rapid analytical runtime while maintaining excellent separation efficiency. The enhanced sensitivity and resolution offered by UPLC make it a powerful tool for the quantification of low-level impurities like the this compound.

Electrophoretic (e.g., Capillary Electrophoresis) and Gas Chromatographic (GC) Approaches for Impurity Profiling

While HPLC is the predominant technique, other separation methods can also be employed for impurity profiling of Ertapenem.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. xjtu.edu.cnnih.gov It is particularly well-suited for the analysis of ionic compounds. molnar-institute.com Micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully applied to the separation of Ertapenem from its impurities. researchgate.net CE can be a valuable alternative or complementary technique to HPLC for impurity profiling. molnar-institute.com

Gas Chromatography (GC): GC is typically used for the analysis of volatile or semi-volatile compounds. For non-volatile impurities like the this compound, derivatization would be required to make them suitable for GC analysis. molnar-institute.com While GC is commonly used for determining residual solvents in pharmaceutical manufacturing, its application for profiling non-volatile degradation products of Ertapenem is less common. researchgate.net

Method Validation Parameters for Impurity Quantification

Once a chromatographic method has been developed, it must be validated to ensure it is suitable for its intended purpose. The validation parameters for an impurity quantification method are well-defined by regulatory guidelines.

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. oup.comejbps.comajptr.com This is often demonstrated by resolving the impurity peak from the main drug peak and other potential impurities. oup.com

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. oup.comjst.org.in This is typically evaluated over a range of concentrations. For Ertapenem impurity methods, linearity has been demonstrated over various concentration ranges. jst.org.inresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jst.org.inajptr.com For impurity methods, the LOQ must be sufficiently low to allow for the control of impurities at the required levels. For example, an HPLC method for a genotoxic impurity in Ertapenem reported an LOD of 3.9 µg/g and an LOQ of 11.9 µg/g. ajptr.com

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ejbps.comajptr.com It is often determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix. Recoveries for Ertapenem impurity methods are typically expected to be within a range of 98-102%. ejbps.com

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ejbps.comajptr.com It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. jst.org.in

Table 2: Summary of Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to separate the analyte from other components. | Resolution > 2 between adjacent peaks. |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) > 0.99. |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio ≥ 3. |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio ≥ 10. |

| Accuracy | Closeness to the true value. | Recovery of 98.0% to 102.0%. |

| Precision | Repeatability of measurements. | RSD ≤ 2%. |

| Robustness | Insensitivity to small method variations. | System suitability parameters met. |

Specificity and Selectivity Assessment Against Related Substances and Degradants

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For the this compound, this includes other process-related impurities and degradation products.

High-performance liquid chromatography (HPLC) methods have been developed to ensure the separation of the this compound from the parent ertapenem and other degradants. oup.comresearchgate.net Forced degradation studies are instrumental in demonstrating specificity. oup.comunipv.it In these studies, ertapenem is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal stress to intentionally generate degradation products. oup.comunipv.it

Under acidic conditions (0.1 N HCl for 5 minutes), the Ring Open Impurity was observed to increase significantly, from an initial 0.6% up to 21.7%, while other impurities remained largely unchanged. unipv.it Similarly, basic conditions (0.1 N NaOH for 2 minutes) also led to a substantial increase in the Ring Open Impurity, from 0.6% to 25.0%. unipv.it Oxidative stress with 30% hydrogen peroxide also resulted in the formation of the Ring Open Impurity, with its level increasing from 0.8% to 3.7%. oup.com Thermal stress on solid-state ertapenem also showed an increase in this impurity. unipv.it

The chromatographic method must be capable of resolving the peak of the this compound from all other peaks generated under these stress conditions. oup.comresearchgate.net The use of a photodiode array (PDA) detector can further confirm peak purity, ensuring that no other degradant or impurity co-elutes with the Ring Open Impurity. oup.com The separation is often achieved on a C18 or phenyl column with a gradient elution using a buffered mobile phase. ekb.egoup.com

Table 1: Forced Degradation Study of Ertapenem

| Stress Condition | This compound (%) | Other Degradants |

| Acid Hydrolysis (0.1 N HCl, 5 min) | 21.7 | Minimal change |

| Base Hydrolysis (0.1 N NaOH, 2 min) | 25.0 | Minimal change |

| Oxidation (30% H₂O₂) | 3.7 | Formation of other oxidative degradants |

| Thermal Stress (Solid State) | Increased formation | Formation of other thermal degradants |

This table is generated based on data from forced degradation studies. oup.comunipv.it

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for determining the sensitivity of an analytical method for impurities. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For the this compound, these limits are established to ensure that even trace amounts of the impurity can be reliably quantified. Various studies have reported different LOD and LOQ values depending on the specific chromatographic conditions and detection methods used.

One HPLC method reported an LOD and LOQ for an ertapenem impurity to be 0.0006 µg/mL and 0.016 µg/mL, respectively. researchgate.net Another study established the LOD and LOQ for a potential genotoxic impurity in ertapenem monosodium as 3.9 µg/g and 11.9 µg/g, respectively. ajptr.com A stability-indicating RP-HPLC method for ertapenem determined the LOD and LOQ to be 1.60 µg/mL and 4.85 µg/mL, respectively. ekb.eg

Table 2: LOD and LOQ Values for Ertapenem Impurities from Various Studies

| Study | LOD | LOQ |

| Study 1 | 0.0006 µg/mL | 0.016 µg/mL |

| Study 2 | 3.9 µg/g | 11.9 µg/g |

| Study 3 | 1.60 µg/mL | 4.85 µg/mL |

This table compiles data from multiple research articles. ekb.egresearchgate.netajptr.com

The determination of LOD and LOQ is typically based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve. ekb.eg

Linearity and Range Evaluation

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the quantification of the this compound, the linearity of the method is established by preparing a series of solutions of the impurity at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed.

A validated HPLC method for ertapenem and its impurities demonstrated linearity over a concentration range of 0.02–0.3 mg/mL for ertapenem. oup.com Another study showed linearity for ertapenem over a range of 5.00-120.00 µg/mL. ekb.eg For a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the calibration curve for ertapenem was linear over a range of 0.1 to 125 µg/ml. nih.gov

The correlation coefficient (r) or the coefficient of determination (r²) is used to evaluate the linearity. A value close to 1 indicates a strong linear relationship. For instance, one study reported a correlation coefficient greater than 0.999 for ertapenem and its impurities. researchgate.net

Table 3: Linearity and Range Data for Ertapenem Analytical Methods

| Method | Concentration Range | Correlation Coefficient (r) / Coefficient of Determination (r²) |

| HPLC | 0.02–0.3 mg/mL | Not specified |

| RP-HPLC | 5.00-120.00 µg/mL | r² near 1 |

| LC-MS/MS | 0.1–125 µg/mL | Not specified |

| HPLC | Not specified | > 0.999 |

This table is a compilation of data from various sources. ekb.egoup.comnih.govresearchgate.net

Accuracy (Recovery) and Precision (Repeatability, Intermediate Precision) Assessment

Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of the impurity is added to a sample and the percentage of the added impurity that is recovered is calculated.

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) refers to the precision under the same operating conditions over a short interval of time. Intermediate precision (inter-day precision) expresses the variations within the same laboratory, such as on different days, or with different analysts or equipment.

In a study on an HPLC method for an ertapenem impurity, the average recovery was found to be 99.8%. ajptr.com Another study reported recovery ranging from 98.89% to 99.72%. ekb.eg For an LC-MS/MS method, the accuracy ranged from -2.4% to 10.3%. nih.gov

For precision, one study reported intra-day and inter-day precision with RSD values of less than 2%. ekb.eg An LC-MS/MS method showed within-run coefficients of variation (CV) ranging from 2.7% to 11.8% and between-run CV from 0% to 8.4%. nih.gov

Table 4: Accuracy and Precision Data for Ertapenem Impurity Quantification

| Parameter | Study 1 | Study 2 | Study 3 |

| Accuracy (% Recovery) | 99.8% | 98.89% - 99.72% | -2.4% to 10.3% (bias) |

| Precision (Repeatability - %RSD/CV) | Not specified | < 2% | 2.7% - 11.8% |

| Precision (Intermediate - %RSD/CV) | Not specified | < 2% | 0% - 8.4% |

This table summarizes findings from different validation studies. ekb.egajptr.comnih.gov

Robustness Evaluation Against Method Parameters

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

For an HPLC method for the this compound, robustness is evaluated by intentionally varying parameters such as:

Flow rate of the mobile phase

pH of the mobile phase

Column temperature

Wavelength of detection

In one study, the robustness of an HPLC method for ertapenem was evaluated by changing the flow rate and temperature. oup.com The results showed that the total impurity levels remained consistent, with a relative standard deviation (RSD) of 3.1% and 4.6% for two different samples when the flow rate was varied, and an RSD of less than 1% when the temperature was changed. oup.com Another study evaluated robustness by varying temperature, pH, wavelength, and flow rate, and the results were explained by %RSD. ekb.eg

Table 5: Robustness Evaluation of an HPLC Method for Ertapenem

| Parameter Varied | Sample 1 (%RSD of Total Impurities) | Sample 2 (%RSD of Total Impurities) |

| Flow Rate | 3.1 | 4.6 |

| Temperature | < 1 | < 1 |

This table is based on data from a study on method robustness. oup.com

The results of these robustness studies demonstrate that the analytical method is reliable for the routine quantification of the this compound in a quality control environment.

Control and Mitigation Strategies for Ertapenem Ring Open Impurity Formation

Impurity Monitoring in Ertapenem (B1671056) Synthesis and Intermediate Stages

Continuous monitoring of the Ertapenem Ring Open Impurity throughout the synthesis and at intermediate stages is fundamental to effective impurity management. Analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), are indispensable for detecting and quantifying this critical impurity. oup.com A well-developed HPLC method can effectively separate ertapenem from its degradants, including the ring-opened product. oup.com

For instance, a validated reverse-phase HPLC (RP-HPLC) method utilizing a phenyl column with a gradient elution of a pH 8 sodium phosphate (B84403) buffer and acetonitrile (B52724) has proven effective. oup.com Another method employs a C18 column with a mobile phase of methanol (B129727) and acidified water (pH 4.0), demonstrating successful separation. ekb.eg The detection is typically carried out using UV spectrophotometry at wavelengths around 298 nm or 300 nm. nih.gov

In-process controls (IPCs) are a cornerstone of a proactive approach to impurity management, aiming to minimize the formation of the this compound from the outset. unipv.it The quality of starting materials significantly impacts the purity of the final product; therefore, using high-purity raw materials is a crucial first step.

Throughout the manufacturing process, IPCs involve the regular sampling and analysis of reaction mixtures and intermediates. oup.com This allows for the timely detection of impurity levels that exceed predefined limits, enabling prompt corrective actions. By closely monitoring the process, manufacturers can ensure that the reaction proceeds under optimal conditions that disfavor the hydrolytic degradation of the β-lactam ring.

The formation of the this compound is highly dependent on several critical process parameters (CPPs). unipv.it Identifying and controlling these parameters is essential to minimize impurity generation. The most influential CPPs include pH, temperature, and reaction time. nih.gov

Ertapenem exhibits maximum stability in a narrow pH range of approximately 6.0 to 7.5. researchgate.netsmolecule.com Deviations from this range, particularly into alkaline conditions (pH > 8.0), significantly accelerate the hydrolysis of the β-lactam ring. unipv.itresearchgate.net For example, exposing an ertapenem solution to a basic solution (NaOH 0.1 N) can cause the Ring Open Impurity to increase from 0.6% to 25.0% in just two minutes. unipv.it Conversely, acidic conditions can also promote degradation.

Temperature is another critical factor, with higher temperatures increasing the rate of degradation. nih.govnih.gov Studies have shown a more than seven-fold increase in degradation rates when the temperature is elevated from 20°C to 40°C. smolecule.comnih.gov Therefore, maintaining low temperatures during synthesis and purification is vital. unipv.it The duration of exposure to adverse conditions, such as non-optimal pH or elevated temperature, also directly correlates with the extent of impurity formation.

The concentration of ertapenem in solution also plays a role, with higher concentrations leading to faster degradation rates. smolecule.comnih.gov

Table 1: Critical Process Parameters and their Impact on this compound Formation

| Critical Process Parameter | Optimal Range/Condition | Impact of Deviation | Source(s) |

| pH | 6.0 - 7.5 | Increased hydrolysis outside this range, especially under alkaline conditions. | researchgate.netsmolecule.com |

| Temperature | Low (e.g., 0-5°C, refrigerated) | Accelerated degradation at higher temperatures. | nih.govnih.govgoogle.com |

| Reaction/Exposure Time | Minimized | Prolonged exposure to non-optimal conditions increases impurity levels. | |

| Concentration | Lower concentrations preferred | Higher concentrations can accelerate degradation. | smolecule.comnih.gov |

Role of In-Process Controls in Impurity Management

Post-Synthetic Purification Techniques to Reduce Ring Open Impurity Levels

Following the synthesis of crude ertapenem, purification steps are essential to remove the Ring Open Impurity and other process-related impurities to meet the stringent requirements for the active pharmaceutical ingredient (API).

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying ertapenem and reducing the levels of the Ring Open Impurity. unipv.itnih.gov This method offers high resolution, allowing for the effective separation of the desired compound from structurally similar impurities. oup.com

A common approach involves using reversed-phase chromatography. For instance, a preparative HPLC method has been developed using a Kromasil C8 stationary phase with a gradient elution system of aqueous acetic acid and acetonitrile. nih.gov This method has demonstrated the ability to process significant quantities of ertapenem while achieving high yield and adequate rejection of major impurities, including the Ring Open Impurity. nih.gov The scalability of such chromatographic methods is a key advantage for industrial production. nih.gov

Crystallization is a critical purification step that can be optimized to effectively remove the this compound. google.com The principle relies on the different solubility characteristics of ertapenem and its impurities in various solvent systems.

A patented method describes dissolving the crude ertapenem product in water and adjusting the pH to a range of 8.0-10.0. google.com While this may seem counterintuitive as basic pH promotes hydrolysis, the subsequent controlled addition of a lower alcohol (an anti-solvent) like methanol or ethanol (B145695) induces the precipitation of certain impurities, which are then removed by filtration. google.com The pH of the filtrate is then adjusted back to the stability range of 5.8-6.5, and further addition of a lower alcohol prompts the crystallization of the purified ertapenem sodium salt, leaving the more soluble Ring Open Impurity in the mother liquor. google.com

Table 2: Comparison of Purification Techniques for this compound Removal

| Technique | Principle | Advantages | Key Parameters | Source(s) |

| Preparative HPLC | Differential partitioning between stationary and mobile phases. | High resolution and selectivity, scalable. | Stationary phase (e.g., C8, Phenyl), mobile phase composition, gradient elution. | oup.comnih.gov |

| Crystallization/Precipitation | Differential solubility in solvent/anti-solvent systems. | Effective for bulk purification, can target specific impurities. | pH, solvent/anti-solvent ratio, temperature, supersaturation control. | google.comepo.org |

Chromatographic Purification Approaches

Strategic Approaches to Minimize Degradation During Handling and Storage

Minimizing the formation of the this compound extends beyond the manufacturing process to include all subsequent handling and storage activities. Ertapenem's stability is highly sensitive to environmental conditions. researchgate.net

Proper storage conditions are paramount. To mitigate degradation, ertapenem is typically stored at low temperatures. nih.govepo.org Reconstituted solutions should be stored under refrigeration (e.g., 4-5°C) and used within a short timeframe. nih.govnih.gov For example, a 100 mg/mL solution retains over 90% of its initial concentration for about 48 hours at 4°C. nih.gov At room temperature (23-25°C), this stability window drastically shortens to just a few hours. nih.govnih.gov Freezing solutions of ertapenem is generally not recommended as it can lead to extreme variability in stability. researchgate.net

In addition to temperature, protection from light and moisture is also important for the solid-state stability of the drug substance. oup.com The final product is often lyophilized (freeze-dried) to remove water and improve stability, and it is stored in sealed vials. google.com When reconstituting the lyophilized powder, the choice of diluent and the final concentration can also impact stability, with degradation being more rapid in higher concentration solutions. nih.govresearchgate.net Adherence to recommended storage temperatures, protection from environmental factors, and awareness of the limited stability after reconstitution are crucial strategies to ensure the drug's quality is maintained until administration. nih.govnih.gov

pH Control and Buffer Systems for Stability Enhancement

The pH of the solution is a paramount factor governing the stability of Ertapenem. The rate of hydrolysis of the β-lactam ring is highly pH-dependent, with degradation accelerating in both acidic and basic environments. researchgate.netresearchgate.net Research indicates that Ertapenem exhibits its greatest stability in a narrow pH range, typically between 6.0 and 7.0. smolecule.comnih.gov Outside of this optimal range, the formation of the ring-opened impurity and other degradants increases substantially. smolecule.com

Forced degradation studies quantitatively demonstrate the impact of pH on the formation of the this compound. As shown in the table below, exposure to acidic and basic conditions leads to a dramatic increase in this impurity.

Table 1: Effect of pH on the Formation of this compound An interactive data table showing the percentage of the ring-opened impurity detected after exposing an aqueous solution of Ertapenem Sodium to acidic and basic conditions.

| Stress Condition | Exposure Time | Initial Ring Opened Impurity (%) | Final Ring Opened Impurity (%) |

| 0.1 N Hydrochloric Acid | 5 minutes | 0.6% | 21.7% |

| 0.1 N Sodium Hydroxide (B78521) | 2 minutes | 0.6% | 25.0% |

| Data sourced from a forced degradation study on Ertapenem Sodium. unipv.it |

To maintain the pH within the optimal stability range, buffer systems are employed. nih.gov Studies have investigated various buffers, including phosphate, acetate (B1210297), and borate (B1201080) systems. researchgate.netsmolecule.com While these buffers are effective at controlling pH, it has been observed that the buffer species themselves can exert a catalytic effect on the degradation of Ertapenem. researchgate.netnih.gov This catalytic effect is concentration-dependent, meaning that as the concentration of the buffer increases, so does the rate of degradation. researchgate.net Therefore, the choice and concentration of the buffer must be carefully optimized. In commercial formulations, sodium bicarbonate and sodium hydroxide are often used to adjust the pH to approximately 7.5. researchgate.neteuropa.eu

The pH-rate profile for Ertapenem degradation can be characterized by three distinct regions: an acid-catalyzed reaction below pH 5.0, a region of relative stability between pH 5.0 and 7.5, and a base-catalyzed reaction above pH 7.5. researchgate.net This underscores the critical need for precise pH control throughout the manufacturing process and during the shelf-life of the product to minimize the formation of the this compound.

Temperature and Light Exposure Management

Temperature is another critical parameter that must be strictly controlled to prevent the degradation of Ertapenem. The formation of the this compound is a thermally labile process, and elevated temperatures significantly accelerate the rate of hydrolytic degradation. unipv.itnih.gov Stability studies indicate that Ertapenem is poorly stable at room temperature (+25°C) and even under refrigeration (+5°C), with significant degradation observed. unipv.it The compound is noted to be unstable at temperatures above -20°C. google.com

The degradation kinetics are highly sensitive to temperature changes. A change from 20°C to 40°C can increase the degradation rate more than sevenfold. nih.gov The stability of a reconstituted 100 mg/mL solution of Ertapenem illustrates this temperature dependence, as detailed in the table below.

Table 2: Effect of Temperature on Ertapenem Stability An interactive data table showing the time until the concentration of Ertapenem falls below 90% of its initial value at different storage temperatures.

| Temperature | Time to 90% Concentration (Beyond-Use Date) |

| 23°C (Room Temperature) | ~5.5 hours |

| 4°C (Refrigerated) | ~2.35 days (56.4 hours) |

| Data compiled from stability studies on 100 mg/mL Ertapenem solutions. nih.gov |

Given this sensitivity, proper storage and handling protocols, such as maintaining low temperatures during manufacturing and recommending refrigeration for the final product, are essential control strategies. google.com

Impurity Reference Standard Synthesis and Characterization

Design and Execution of Synthetic Routes for Ertapenem (B1671056) Ring Open Impurity Reference Materials

The primary method for producing the Ertapenem Ring Open Impurity for use as a reference standard involves controlled chemical degradation of the parent Ertapenem molecule. This is typically achieved through hydrolysis under alkaline conditions.

One documented synthetic route involves dissolving Ertapenem in a dilute sodium hydroxide (B78521) solution. oup.comgoogle.com The reaction is carefully monitored to ensure the selective opening of the β-lactam ring while minimizing the formation of other degradation products. oup.com The process often involves cooling the alkaline solution before the addition of Ertapenem to control the reaction rate. google.com Following the reaction, the pH is adjusted to a neutral or slightly acidic range, and the final product is often isolated through lyophilization (freeze-drying) to yield the impurity as a solid. oup.comgoogle.com

Forced degradation studies under various stress conditions are instrumental in understanding the formation of this impurity and optimizing its synthesis. These studies expose Ertapenem to acidic, basic, oxidative, and photolytic conditions to identify the primary degradation pathways. oup.comunipv.itunesp.br Basic and acidic conditions, in particular, have been shown to effectively generate the ring-opened product. oup.comunipv.itoup.com

| Synthetic Method | Key Parameters | Outcome | References |

| Alkaline Hydrolysis | Dilute NaOH solution, controlled temperature (e.g., 0-5°C), reaction time of 1-4 hours. | Selective formation of the ring-opened impurity. | oup.comgoogle.com |

| Acid-Induced Degradation | Use of dilute acids like 0.1 N HCl. | Formation of the ring-opened degradant. | oup.com |

Isolation and Purification of the Impurity from Forced Degradation Studies for Reference Standard Preparation

Following the controlled degradation of Ertapenem, the resulting mixture contains the target Ring Open Impurity along with unreacted Ertapenem and potentially other minor degradation byproducts. tandfonline.comtandfonline.com Therefore, robust isolation and purification techniques are essential to obtain a reference standard of high purity.

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for isolating the this compound from these complex mixtures. tandfonline.comtandfonline.comresearchgate.net This chromatographic method allows for the separation of compounds based on their physicochemical properties, enabling the collection of highly pure fractions of the desired impurity. unipv.it

The development of a suitable preparative HPLC method involves the careful selection of a stationary phase (column) and a mobile phase. oup.com Phenyl columns have been found to be effective for the separation of Ertapenem and its impurities. oup.com The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724), with the gradient or isocratic conditions optimized to achieve the best separation. oup.comejbps.com

After collection, the purified fractions containing the Ring Open Impurity are often lyophilized to remove the solvents and obtain the final solid reference material. oup.com The purity of the isolated standard is then rigorously assessed. For instance, one study reported the purity of the isolated ring-opened hydrolysis product to be 75.7% as a carboxylic acid. oup.com

| Purification Technique | Description | Key Considerations | References |

| Preparative HPLC | A chromatographic technique used to isolate and purify large quantities of a specific compound from a mixture. | Column selection (e.g., Phenyl), mobile phase composition (e.g., aqueous buffer and acetonitrile), and optimization of separation conditions are crucial. | unipv.ittandfonline.comtandfonline.comresearchgate.net |

| Lyophilization (Freeze-Drying) | A process of removing water or other solvents from a frozen sample by sublimation under vacuum. | Used to obtain the isolated impurity in a stable, solid form. | oup.comgoogle.com |

Comprehensive Analytical Characterization of Synthesized/Isolated Reference Standards

A thorough analytical characterization is imperative to confirm the identity and purity of the synthesized or isolated this compound reference standard. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for both identifying and quantifying the impurity. In forced degradation studies, LC-MS analysis has confirmed the mass of the Ring Open Impurity, with a protonated molecule [M+H]+ observed at an m/z of 494. unipv.it